molecular formula CH2N4S B097625 5H-Tetrazole-5-thione, 1,2-dihydro- CAS No. 18686-81-2

5H-Tetrazole-5-thione, 1,2-dihydro-

Cat. No. B097625
CAS RN: 18686-81-2
M. Wt: 102.12 g/mol
InChI Key: JAAIPIWKKXCNOC-UHFFFAOYSA-N
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Description

5H-Tetrazole-5-thione, 1,2-dihydro-, also known as 1-Phenyl-1,2-dihydro-5H-tetrazole-5-thione, is a chemical compound with the molecular formula C7H6N4S . It has a molecular weight of 178.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5H-Tetrazole-5-thione, 1,2-dihydro- is 1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H, (H,8,10,12) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of 342°C at 760 mmHg and a melting point of 145°C .

Safety And Hazards

5H-Tetrazole-5-thione, 1,2-dihydro- is considered hazardous. It is a flammable solid and may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5H-tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMSAKVDTXWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939470
Record name 5H-Tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5h-Tetrazole-5-thiol

CAS RN

18686-81-2, 181791-11-7
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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